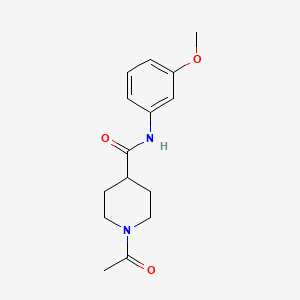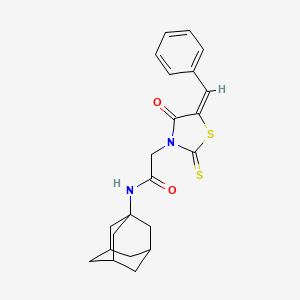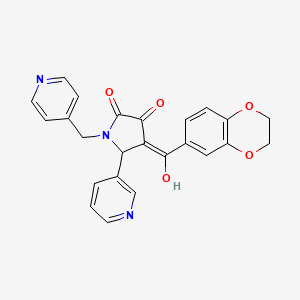
1-acetyl-N-(3-methoxyphenyl)-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Acetyl-N-(3-methoxyphenyl)-4-piperidinecarboxamide, also known as ML-197, is a novel compound that has gained significant attention in the field of medicinal chemistry. It is a selective inhibitor of the protein phosphatase 2A (PP2A), which is a key enzyme involved in the regulation of various cellular processes. In recent years, there has been a growing interest in the development of PP2A inhibitors for the treatment of cancer and other diseases.
Mécanisme D'action
1-acetyl-N-(3-methoxyphenyl)-4-piperidinecarboxamide exerts its anti-cancer activity by inhibiting the activity of PP2A, which is a tumor suppressor protein. PP2A is involved in the regulation of various cellular processes, including cell division, cell growth, and cell death. In cancer cells, the activity of PP2A is often reduced, which allows the cells to grow and divide uncontrollably. By inhibiting PP2A, this compound can induce cell death and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, this compound has been found to have other biochemical and physiological effects. It has been shown to inhibit the replication of the hepatitis B virus (HBV) by targeting the viral protein HBx. This compound has also been found to have neuroprotective effects in a mouse model of Parkinson's disease. Furthermore, this compound has been shown to have anti-inflammatory activity, which may have potential therapeutic applications in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
1-acetyl-N-(3-methoxyphenyl)-4-piperidinecarboxamide has several advantages for lab experiments. It is a highly selective inhibitor of PP2A, which makes it a valuable tool for studying the role of PP2A in various cellular processes. This compound is also relatively easy to synthesize, which makes it readily available for research purposes. However, there are also some limitations to using this compound in lab experiments. It has poor solubility in aqueous solutions, which can make it difficult to work with. In addition, this compound has not yet been extensively studied in vivo, which limits our understanding of its pharmacokinetic properties.
Orientations Futures
There are several future directions for research on 1-acetyl-N-(3-methoxyphenyl)-4-piperidinecarboxamide. One area of interest is the development of more potent and selective PP2A inhibitors. Another area of research is the investigation of the pharmacokinetic properties of this compound in vivo. This will be important for determining its potential as a therapeutic agent. Furthermore, the anti-inflammatory and neuroprotective effects of this compound warrant further investigation for their potential therapeutic applications. Finally, the potential use of this compound in combination with other anti-cancer agents should be explored, as this may enhance its efficacy in the treatment of cancer.
Méthodes De Synthèse
The synthesis of 1-acetyl-N-(3-methoxyphenyl)-4-piperidinecarboxamide involves a multi-step process, which was first reported by researchers at the University of Michigan. The starting material is 3-methoxyphenylacetic acid, which is converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with piperidine to form the amide intermediate. The amide intermediate is then acetylated using acetic anhydride to yield this compound.
Applications De Recherche Scientifique
1-acetyl-N-(3-methoxyphenyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have potent anti-cancer activity in various preclinical models. In particular, this compound has been found to be effective against acute myeloid leukemia (AML), which is a type of blood cancer that is difficult to treat. This compound has also been shown to inhibit the growth of other cancer cell lines, including breast, colon, and prostate cancer.
Propriétés
IUPAC Name |
1-acetyl-N-(3-methoxyphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-11(18)17-8-6-12(7-9-17)15(19)16-13-4-3-5-14(10-13)20-2/h3-5,10,12H,6-9H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHCYEWYFWPSQGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)NC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-{[4-(2-fluorophenoxy)-1-piperidinyl]carbonyl}-2,8-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5334016.png)
![2-[1-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)pyrrolidin-2-yl]pyridine](/img/structure/B5334020.png)
![3-methyl-N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}butanamide](/img/structure/B5334021.png)
![2,6-dimethyl-N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}pyrimidine-4-carboxamide](/img/structure/B5334030.png)
![2-(3-morpholinyl)-N-[(4-phenyl-1,3-thiazol-5-yl)methyl]acetamide hydrochloride](/img/structure/B5334032.png)
![4-[3-(4-bromobenzoyl)-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl]benzenesulfonamide](/img/structure/B5334037.png)
![N,N'-bis[3-(2-nitrophenyl)-2-propen-1-ylidene]dibenzo[b,d]thiophene-3,7-diamine 5,5-dioxide](/img/structure/B5334040.png)
![4-{5-methyl-6-[(2-methylpyridin-3-yl)oxy]pyrimidin-4-yl}-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5334057.png)
![2-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propan-2-amine](/img/structure/B5334064.png)
![6-methyl-2-{[3-(2-thienyl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid](/img/structure/B5334099.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5334104.png)
![1'-[4-(methylsulfonyl)benzyl]spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5334109.png)


